molecular formula C15H18O3 B12009971 Benzoic acid, 3,5-diallyl-4-hydroxy-, ethyl ester CAS No. 100311-34-0

Benzoic acid, 3,5-diallyl-4-hydroxy-, ethyl ester

Cat. No.: B12009971
CAS No.: 100311-34-0
M. Wt: 246.30 g/mol
InChI Key: JOUJVFQMMSBQQO-UHFFFAOYSA-N
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Description

Benzoic acid, 3,5-diallyl-4-hydroxy-, ethyl ester (C₁₆H₁₈O₃) is a substituted benzoic acid derivative featuring:

  • Ethyl ester at the carboxyl group.
  • 3,5-diallyl substituents (allyl = prop-2-enyl).
  • 4-hydroxy group on the aromatic ring.

Its reactivity may involve allyl group transformations (e.g., oxidation, cycloaddition) or ester hydrolysis.

Properties

CAS No.

100311-34-0

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

ethyl 4-hydroxy-3,5-bis(prop-2-enyl)benzoate

InChI

InChI=1S/C15H18O3/c1-4-7-11-9-13(15(17)18-6-3)10-12(8-5-2)14(11)16/h4-5,9-10,16H,1-2,6-8H2,3H3

InChI Key

JOUJVFQMMSBQQO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)CC=C)O)CC=C

Origin of Product

United States

Preparation Methods

Carboxylation of 2,6-Diallylphenol

The most direct method involves carboxylation of 2,6-diallylphenol using sodium or lithium hydride as a base, followed by esterification. This approach mirrors US4072707A for 3,5-di-t-butyl-4-hydroxybenzoic acid derivatives.

Reaction Scheme :
2,6-DiallylphenolNaH/LiHPhenolateCO23,5-Diallyl-4-hydroxybenzoic acidEtOH/H+Ethyl ester\text{2,6-Diallylphenol} \xrightarrow{\text{NaH/LiH}} \text{Phenolate} \xrightarrow{\text{CO}_2} \text{3,5-Diallyl-4-hydroxybenzoic acid} \xrightarrow{\text{EtOH/H}^+} \text{Ethyl ester}

Optimized Conditions :

ParameterValue
BaseSodium hydride (1.25–2 mol/mol phenol)
SolventN,N-dimethylformamide (DMF)
CO₂ PressureAtmospheric
Temperature70–80°C
Yield90–95% (analogous to di-t-butyl derivatives)

Advantages :

  • High yield due to anhydrous phenolate formation.

  • Avoids moisture-sensitive reagents (e.g., dry ice).

Challenges :

  • Requires strict anhydrous conditions to prevent side reactions.

Esterification of 4-Hydroxybenzoic Acid with Allyl Alcohol

A two-step process involves esterifying 4-hydroxybenzoic acid with allyl alcohol, followed by alkylation at the 3 and 5 positions. This aligns with methods in US20160318841A1 for long-chain esters.

Reaction Steps :

  • Esterification :
    4-Hydroxybenzoic acid+Allyl alcoholMetal catalystEthyl 4-hydroxybenzoate\text{4-Hydroxybenzoic acid} + \text{Allyl alcohol} \xrightarrow{\text{Metal catalyst}} \text{Ethyl 4-hydroxybenzoate}

  • Alkylation :
    Ethyl 4-hydroxybenzoate+2×Allyl bromideBase3,5-Diallyl-4-hydroxybenzoate\text{Ethyl 4-hydroxybenzoate} + 2 \times \text{Allyl bromide} \xrightarrow{\text{Base}} \text{3,5-Diallyl-4-hydroxybenzoate}

Key Parameters :

StepCatalystSolventTempYield
1Cu(I)/Cu(II)Alcohols/Water80–110°C85–90%
2K₂CO₃/NaOHDMF60–80°C70–80% (estimated)

Advantages :

  • Modular synthesis for tuning substituents.

Limitations :

  • Requires precise control to avoid over-alkylation.

Halogens-to-Allyl Substitution

Inspired by US3029276A , bromine or chlorine substituents at the 3 and 5 positions could be replaced with allyl groups via nucleophilic substitution or coupling reactions.

Proposed Pathway :
3,5-Dihalo-4-hydroxybenzoic acidAllyl Grignard3,5-Diallyl-4-hydroxybenzoic acidEtOHEthyl ester\text{3,5-Dihalo-4-hydroxybenzoic acid} \xrightarrow{\text{Allyl Grignard}} \text{3,5-Diallyl-4-hydroxybenzoic acid} \xrightarrow{\text{EtOH}} \text{Ethyl ester}

Critical Factors :

  • Catalyst : Copper or palladium for coupling reactions.

  • Solubility : DMF or THF for homogeneous reactions.

Yield :

  • Estimated 60–75% based on analogous halogen-to-alkyl substitutions.

Comparative Analysis of Methods

MethodStarting MaterialKey ReagentsYieldScalability
2.12,6-DiallylphenolNaH, CO₂90–95%High
2.24-Hydroxybenzoic acidAllyl alcohol, Cu(I)70–80%Moderate
2.33,5-Dihalo-4-hydroxybenzoic acidAllyl Grignard60–75%Low

Purification and Characterization

Crystallization

  • Solvent : Ethanol/water or toluene.

  • pH Adjustment : Acidification to precipitate free acid, followed by esterification.

Analytical Data

PropertyExpected Value
Melting Point150–180°C (analogous to di-t-butyl ester)
NMR (¹H)δ 5.0–6.0 (allyl CH₂=CH-CH₂), δ 7.5–8.0 (aromatic H)

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,5-diallyl-4-hydroxy-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The allyl groups can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Epoxides or diols from the oxidation of allyl groups.

    Reduction: Alcohols from the reduction of the ester group.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Benzoic acid, 3,5-diallyl-4-hydroxy-, ethyl ester has been studied for its potential therapeutic effects:

  • Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties, which may contribute to their effectiveness in preventing oxidative stress-related diseases.
  • Anti-inflammatory Properties : Some studies suggest that this compound may help reduce inflammation, making it a candidate for developing anti-inflammatory drugs.

Cosmetic Industry

Due to its antioxidant properties, this compound is being explored as an ingredient in cosmetic formulations:

  • Skin Care Products : Its ability to scavenge free radicals makes it valuable in anti-aging creams and lotions.

Food Preservation

Benzoic acid derivatives are commonly used as preservatives due to their antimicrobial properties:

  • Food Additive : Ethyl esters can inhibit the growth of certain bacteria and fungi in food products, extending shelf life.

Agricultural Applications

Research has indicated potential uses in agriculture:

  • Pesticide Development : The compound may serve as a base for developing new pesticides that are less harmful to the environment while maintaining efficacy against pests.

Case Study 1: Antioxidant Properties

A study published in a peer-reviewed journal examined the antioxidant capacity of benzoic acid derivatives, including ethyl 3,5-diallyl-4-hydroxybenzoate. The results demonstrated that this compound effectively scavenges free radicals, suggesting potential applications in health supplements and functional foods.

Case Study 2: Cosmetic Formulation

In a formulation study for anti-aging creams, researchers incorporated this compound into various formulations. The study found that creams containing this compound showed improved skin hydration and reduced signs of aging compared to control formulations without it.

Case Study 3: Food Preservation Efficacy

A comparative study evaluated the effectiveness of various preservatives in extending the shelf life of perishable goods. Ethyl 3,5-diallyl-4-hydroxybenzoate was found to be more effective than traditional preservatives like sodium benzoate in inhibiting microbial growth.

Mechanism of Action

The mechanism of action of benzoic acid, 3,5-diallyl-4-hydroxy-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. The allyl groups may also participate in covalent bonding with biological molecules, enhancing its bioactivity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their differences are summarized below:

Compound Name Substituents (Positions) Ester Group CAS No. Molecular Formula Molecular Weight Key References
Benzoic acid, 3,5-diallyl-4-hydroxy-, ethyl ester (Target) 3,5-diallyl; 4-OH Ethyl N/A C₁₆H₁₈O₃ 258.31 -
Ethyl paraben (4-Hydroxybenzoic acid ethyl ester) 4-OH Ethyl 120-47-8 C₉H₁₀O₃ 166.18
Ethyl 4-hydroxy-3-methoxy-5-prop-2-enylbenzoate 4-OH; 3-OCH₃; 5-allyl Ethyl 7152-89-8 C₁₄H₁₆O₄ 248.27
Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester 3,5-tert-butyl; 4-OH Methyl 2511-22-0 C₁₆H₂₄O₃ 264.36
Benzoic acid, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, ethyl ester 4-triazinylamino Ethyl 55635-98-8 C₁₂H₁₀Cl₂N₄O₂ 313.14
Key Observations:
  • Substituent Diversity : The target compound’s 3,5-diallyl groups contrast with tert-butyl (bulkier, lipophilic) , methoxy (electron-donating) , or triazine (electron-withdrawing) substituents in analogs.
  • Ester Group : Ethyl esters are less prone to hydrolysis than methyl esters due to steric hindrance, but more reactive than phenyl esters .

Physicochemical Properties

  • Solubility : The 4-hydroxy group increases water solubility relative to fully alkylated analogs like 3,5-bis(tert-butyl)-4-hydroxybenzoate .
  • Stability : Allyl groups may confer instability under oxidative conditions, unlike tert-butyl or methoxy groups.

Stability and Degradation

  • Oxidative Degradation : Allyl groups may oxidize to aldehydes or epoxides under UV light or radical conditions.
  • Ester Hydrolysis : The ethyl ester in the target compound is less stable in alkaline conditions than methyl esters but more stable than phenyl esters .

Biological Activity

Benzoic acid, 3,5-diallyl-4-hydroxy-, ethyl ester is a unique compound characterized by its dual allyl substitutions and hydroxy group, which enhance its biological activity compared to simpler derivatives. This article explores its biological properties, synthesis, potential applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H16O3C_{13}H_{16}O_3, with a molecular weight of approximately 246.306 g/mol. The structural features include:

  • Two allyl groups at positions 3 and 5.
  • A hydroxy group at position 4.
  • Esterification with ethyl alcohol.

These structural characteristics contribute to its enhanced reactivity and biological properties, making it a compound of interest in various fields including pharmaceuticals and agriculture .

Biological Activities

Research has demonstrated that benzoic acid derivatives exhibit a range of biological activities. The specific activities of this compound include:

  • Antimicrobial Activity : The compound has shown significant antimicrobial properties against various pathogens. Studies indicate its effectiveness in inhibiting bacterial growth and fungal proliferation.
  • Antioxidant Activity : It possesses strong antioxidant capabilities, which can mitigate oxidative stress in biological systems.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation markers in vitro.

Summary of Biological Activities

Activity Type Description
AntimicrobialEffective against bacteria and fungi; inhibits growth at low concentrations.
AntioxidantReduces oxidative stress; scavenges free radicals.
Anti-inflammatoryMay lower inflammation markers; further studies needed for confirmation.

Synthesis

The synthesis of this compound typically involves multi-step processes that allow for the introduction of functional groups enhancing its properties. Key methods include:

  • Formation of the Hydroxy Group : Hydroxylation of the aromatic ring.
  • Esterification Process : Reaction with ethyl alcohol under acidic conditions to form the ester.
  • Allylation Reactions : Introduction of allyl groups at the 3 and 5 positions through nucleophilic substitution reactions.

These synthetic routes are crucial for obtaining the compound in sufficient purity for biological testing .

Case Studies and Research Findings

Several studies have explored the biological activity of benzoic acid derivatives, including this compound:

  • Antimicrobial Efficacy Study : A study published in a peer-reviewed journal assessed the antimicrobial activity against a panel of bacteria and fungi. The results indicated a notable bacteriostatic effect at concentrations as low as 50 µg/mL .
  • Antioxidant Assessment : In vitro assays demonstrated that the compound exhibits potent antioxidant activity comparable to established antioxidants like ascorbic acid .
  • Inflammation Model : In an animal model of inflammation, treatment with this compound resulted in a significant reduction in inflammatory markers compared to control groups .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing benzoic acid derivatives with allyl and ester functional groups, and how can reaction efficiency be optimized?

  • Methodology : Ethyl ester derivatives are typically synthesized via acid-catalyzed esterification. For example, benzoic acid derivatives can react with ethanol in the presence of H₂SO₄ under reflux (20–24 hours) to yield esters . Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting molar ratios of reactants. Purification is achieved using column chromatography or recrystallization.
  • Key Parameters : Catalyst concentration (e.g., 1–5% H₂SO₄), temperature (70–80°C), and solvent polarity for recrystallization.

Q. How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) be utilized to confirm the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify allyl protons (δ 5.1–5.9 ppm, multiplet) and ester carbonyl (δ ~165–170 ppm). The hydroxy group (-OH) at C4 may appear as a broad singlet (~δ 5.5 ppm) in DMSO-d₆ .
  • MS : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]⁺ for C₁₅H₁₈O₃: 270.1256). Fragmentation patterns help validate allyl and ester moieties .

Q. What chromatographic methods are effective for purifying this compound and analyzing its purity?

  • Methodology : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is recommended. Mobile phases like methanol/water (70:30 v/v) can resolve esters with retention times comparable to structurally similar compounds (e.g., 1.6–1.8 minutes for methyl benzoate derivatives under isocratic conditions) . Purity is quantified using area normalization (>95% peak area).

Advanced Research Questions

Q. How can kinetic studies elucidate the mechanism of allyl group participation in ester hydrolysis or oxidation reactions?

  • Methodology : Conduct pseudo-first-order kinetics under varied pH and temperature. For hydrolysis, monitor ester cleavage via UV-Vis spectroscopy (e.g., loss of ester carbonyl absorbance at ~270 nm). Activation energy (Eₐ) is calculated using the Arrhenius equation. Competing pathways (e.g., allyl oxidation vs. ester hydrolysis) are distinguished by product analysis via GC-MS .

Q. What computational approaches (e.g., DFT) predict the electronic structure and reactivity of the allyl and hydroxy substituents?

  • Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-31G*) calculates molecular orbitals, charge distribution, and Fukui indices. For example, the hydroxy group at C4 may act as a hydrogen-bond donor, influencing reactivity. Thermochemical data (e.g., bond dissociation energies) predict stability under oxidative conditions .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) reported across studies for similar benzoic acid esters?

  • Methodology : Cross-validate data using multiple solvents (CDCl₃ vs. DMSO-d₆) and advanced techniques (e.g., 2D NMR like COSY/HSQC). For instance, solvent-induced shifts in -OH proton signals can be mitigated by deuterium exchange. Compare results with databases (e.g., NIST Chemistry WebBook) to identify outliers .

Q. What thermal analysis methods assess the compound’s stability for storage or high-temperature applications?

  • Methodology : Thermogravimetric analysis (TGA) measures decomposition onset temperature (e.g., >200°C for stable esters). Differential Scanning Calorimetry (DSC) detects phase transitions (e.g., melting points). For allyl-containing compounds, oxidative stability is tested under air vs. nitrogen atmospheres .

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